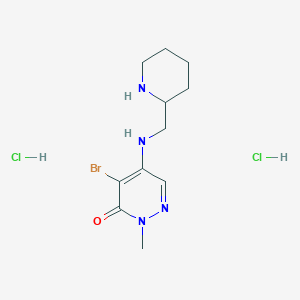
4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride is a useful research compound. Its molecular formula is C11H19BrCl2N4O and its molecular weight is 374.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one; dihydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a brominated pyridazine core and a piperidine side chain, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H19BrCl2N4O
- Molecular Weight : 374.1 g/mol
- CAS Number : 2378507-08-3
- Purity : Typically ≥ 95% .
Pharmacological Activities
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer treatment and neurological disorders.
Anticancer Activity
Research has indicated that derivatives of piperidine, including 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one, can exhibit potent anticancer properties. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways .
Neuropharmacological Effects
The compound's structure suggests possible interactions with central nervous system (CNS) targets. The piperidine moiety is known for its activity on neurotransmitter systems:
- Potential Effects : It may act as an anxiolytic or antidepressant by modulating serotonin and dopamine receptors .
The biological activity of 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could interact with various receptors affecting neurotransmission and cellular signaling pathways .
- Ion Channel Interaction : Its ability to affect voltage-gated ion channels suggests potential applications in treating arrhythmias and other cardiac conditions .
Case Studies and Research Findings
A comprehensive review of literature reveals several key studies that provide insight into the biological activity of this compound:
科学研究应用
Medicinal Applications
- Antidepressant and Anxiolytic Effects
- Cancer Research
-
Neuropharmacology
- Research indicates that compounds similar to 4-bromo derivatives may influence neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic pathways, which are crucial in neurological disorders.
- Study on Antidepressant Activity
- Inhibition of Cancer Cell Growth
- Neurotransmitter Modulation
属性
IUPAC Name |
4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O.2ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-4-2-3-5-13-8;;/h7-8,13-14H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUMENWSHYKVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCCN2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrCl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













